(5E)-2-(4-bromophenyl)-5-[(4-bromophenyl)methylidene]-1H-imidazol-4-one
Description
5-(4-bromobenzylidene)-2-(4-bromophenyl)-3,5-dihydro-4H-imidazol-4-one is a synthetic organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure, which are known for their diverse biological activities and applications in various fields.
Properties
Molecular Formula |
C16H10Br2N2O |
|---|---|
Molecular Weight |
406.07 g/mol |
IUPAC Name |
(4E)-2-(4-bromophenyl)-4-[(4-bromophenyl)methylidene]-1H-imidazol-5-one |
InChI |
InChI=1S/C16H10Br2N2O/c17-12-5-1-10(2-6-12)9-14-16(21)20-15(19-14)11-3-7-13(18)8-4-11/h1-9H,(H,19,20,21)/b14-9+ |
InChI Key |
JCYYTKNHNXNHRD-NTEUORMPSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=N2)C3=CC=C(C=C3)Br)Br |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=N2)C3=CC=C(C=C3)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromobenzylidene)-2-(4-bromophenyl)-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of 4-bromobenzaldehyde with 4-bromoaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the imidazole ring, often using a dehydrating agent like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromobenzylidene)-2-(4-bromophenyl)-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxides
Reduction: Formation of reduced imidazole derivatives
Substitution: Formation of substituted imidazole derivatives with various functional groups
Scientific Research Applications
5-(4-bromobenzylidene)-2-(4-bromophenyl)-3,5-dihydro-4H-imidazol-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials, such as polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-bromobenzylidene)-2-(4-bromophenyl)-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-bromophenyl 4-bromobenzoate: A compound with similar bromine substituents but different core structure.
4-bromobenzylidene-4-methoxyaniline: A compound with a similar benzylidene group but different substituents.
Uniqueness
5-(4-bromobenzylidene)-2-(4-bromophenyl)-3,5-dihydro-4H-imidazol-4-one is unique due to its specific imidazole core structure and the presence of bromine atoms, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
